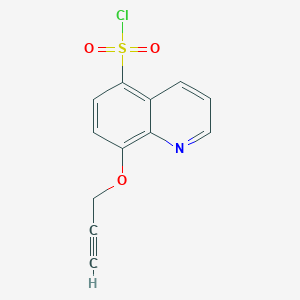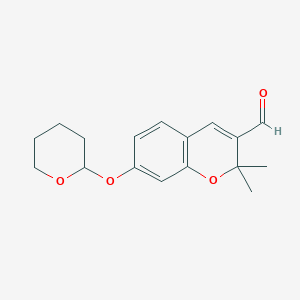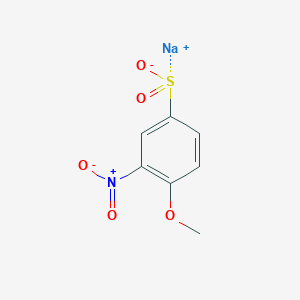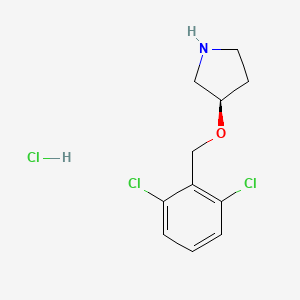
6-Methyl-5-(trifluoromethyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(trifluoromethyl)nicotinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the nicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-ylmethanol with Dess-Martin periodinane in dichloromethane at room temperature. The reaction is stirred for 1.5 hours, followed by dilution with diethyl ether and treatment with sodium hydroxide to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Methyl-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 6-Methyl-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Methyl-5-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-5-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the methyl group.
2-Methyl-6-(trifluoromethyl)nicotinaldehyde: Similar structure but with the methyl group at a different position.
6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Similar structure but lacks the methyl group.
Uniqueness
6-Methyl-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H6F3NO |
|---|---|
分子量 |
189.13 g/mol |
IUPAC名 |
6-methyl-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-4H,1H3 |
InChIキー |
QXIUMHDHJLQPMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


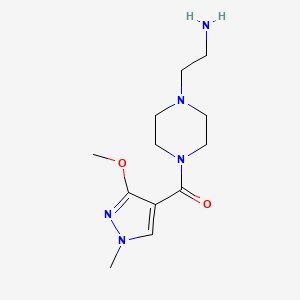

![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
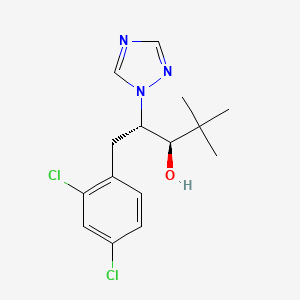
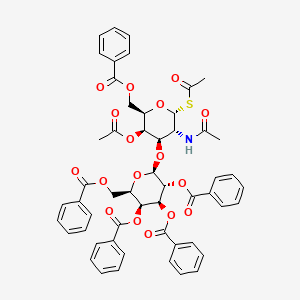
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)


![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
